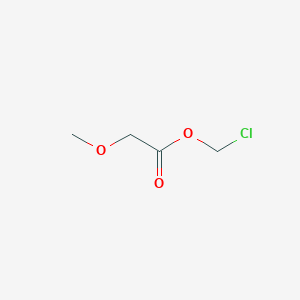

Chloromethyl 2-methoxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chloromethyl 2-methoxyacetate is an organic compound with the molecular formula C4H7ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both chloromethyl and methoxyacetate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 2-methoxyacetate can be synthesized through several methods. One common method involves the reaction of methoxyacetic acid with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 2-methoxyacetate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: The methoxyacetate group can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used.

Oxidation: Reagents such as potassium permanganate and chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

Substitution: Formation of azides, thiocyanates, and amines.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols and other reduced compounds.

Scientific Research Applications

Chloromethyl 2-methoxyacetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for labeling and detection.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of chloromethyl 2-methoxyacetate involves the formation of reactive intermediates such as chloromethyl cations and methoxyacetate anions. These intermediates can undergo various reactions, including nucleophilic substitution and electrophilic addition, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Chloromethyl 2-methoxyacetate can be compared with similar compounds such as:

Chloromethyl methyl ether: Similar in reactivity but lacks the methoxyacetate group.

Methoxyacetic acid: Contains the methoxyacetate group but lacks the chloromethyl group.

Chloromethyl acetate: Similar structure but lacks the methoxy group.

The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations .

Conclusion

This compound is a valuable compound in both research and industrial applications Its unique combination of functional groups allows for a wide range of chemical reactions, making it a versatile intermediate in organic synthesis

Biological Activity

Chloromethyl 2-methoxyacetate is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C₅H₇ClO₃

- Molecular Weight : 150.56 g/mol

- CAS Number : 100-00-0

This compound features a chloromethyl group attached to a methoxyacetate moiety, which is significant for its reactivity and biological interactions.

Synthesis

This compound can be synthesized through various methods, often involving the reaction of methoxyacetic acid with chloromethyl reagents. The synthesis process typically requires careful control of reaction conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to various biochemical effects. Some notable mechanisms include:

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy. The cytotoxic effects are believed to stem from the compound's ability to form reactive intermediates that damage cellular macromolecules.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, showcasing its potential as an antibacterial agent .

- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 25 µM, indicating moderate cytotoxicity. Further studies suggested that the compound induces apoptosis through the activation of caspase pathways .

- Toxicological Assessments : Toxicological studies have shown that at higher concentrations, this compound can lead to adverse effects on liver and kidney functions in animal models. Histopathological examinations revealed changes consistent with organ toxicity, necessitating further investigation into safe dosage levels .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Organism/Cell Line | MIC/IC50 Value | Observations |

|---|---|---|---|

| Antimicrobial Activity | E. coli, S. aureus | 32 µg/mL | Significant inhibition of bacterial growth |

| Cytotoxicity Assay | Human cancer cell lines | 10 - 25 µM | Induction of apoptosis via caspase activation |

| Toxicological Assessment | Animal models | N/A | Liver and kidney toxicity observed |

Properties

Molecular Formula |

C4H7ClO3 |

|---|---|

Molecular Weight |

138.55 g/mol |

IUPAC Name |

chloromethyl 2-methoxyacetate |

InChI |

InChI=1S/C4H7ClO3/c1-7-2-4(6)8-3-5/h2-3H2,1H3 |

InChI Key |

YXUTZZZEPDCLPW-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)OCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.